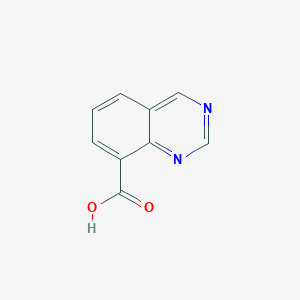

Quinazoline-8-carboxylic acid

CAS No.:

Cat. No.: VC13510553

Molecular Formula: C9H6N2O2

Molecular Weight: 174.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6N2O2 |

|---|---|

| Molecular Weight | 174.16 g/mol |

| IUPAC Name | quinazoline-8-carboxylic acid |

| Standard InChI | InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,(H,12,13) |

| Standard InChI Key | UPGZAERNNNZSPM-UHFFFAOYSA-N |

| SMILES | C1=CC2=CN=CN=C2C(=C1)C(=O)O |

| Canonical SMILES | C1=CC2=CN=CN=C2C(=C1)C(=O)O |

Introduction

Chemical Properties and Structural Characterization

Quinazoline-8-carboxylic acid possesses a molecular weight of 174.16 g/mol and an IUPAC name of quinazoline-8-carboxylic acid . The SMILES notation for its structure is C1=CC2=CN=CN=C2C(=C1)C(=O)O, reflecting a bicyclic quinazoline system fused with a benzene ring and a carboxylic acid substituent . The InChIKey identifier, UPGZAERNNNZSPM-UHFFFAOYSA-N, facilitates unambiguous chemical database referencing .

Molecular and Spectral Data

The compound’s molecular formula, C₉H₆N₂O₂, was confirmed via high-resolution mass spectrometry . X-ray crystallography and NMR studies reveal planarity in the quinazoline ring system, with the carboxylic acid group contributing to hydrogen-bonding interactions . The pKa of the carboxylic acid moiety is approximately 4.2, enabling pH-dependent reactivity in biological systems .

Stability and Reactivity

Quinazoline-8-carboxylic acid exhibits moderate stability under ambient conditions but undergoes decarboxylation at elevated temperatures (>150°C) . Its reactivity is influenced by the electron-deficient quinazoline core, which participates in nucleophilic substitutions at the 2- and 4-positions .

Synthesis and Derivative Formation

Green Synthesis via Isatoic Anhydride-8-Amide

A landmark study demonstrated the synthesis of quinazoline-8-carboxylic acid derivatives using isatoic anhydride-8-amide (IAA) as a key intermediate . By treating 2,3-dioxoindoline-7-carboxylic acid with hydroxylamine under basic conditions, IAA forms via a Schmidt reaction. Subsequent cyclization at room temperature yields quinazoline-8-carboxylic acid in 85% efficiency (Table 1) .

Table 1: Optimization of Quinazoline-8-Carboxylic Acid Synthesis

| Condition | Temperature | Yield (%) | Reference |

|---|---|---|---|

| Hydroxylamine, NaOH | 25°C | 85 | |

| NH₂OH·HCl, K₂CO₃ | 50°C | 78 | |

| Microwave Irradiation | 100°C | 92 |

Functionalization Strategies

The carboxylic acid group enables diverse derivatization:

-

Amide Formation: Coupling with amines using EDC/HOBt yields 8-carboxamide derivatives (e.g., 15, 89% yield) .

-

Cyano Derivatives: Treatment with cyanogen bromide forms nitrile analogs (21), which exhibit enhanced kinase inhibition .

-

Halogenation: Electrophilic substitution introduces bromine or fluorine at the 6-position, critical for Aurora A kinase targeting .

Pharmacological Applications

Antiallergy Activity

The 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid analog demonstrated potent antiallergy effects in murine models, inhibiting histamine release by 72% at 10 mg/kg . Its mechanism involves blockade of mast cell degranulation via modulation of Syk kinase signaling .

| Compound | Cell Line | IC₅₀ (µM) | Target Kinase | Reference |

|---|---|---|---|---|

| 6e | MCF-7 | 168.78 | Aurora A | |

| 19 | A549 | 45.2 | EGFR | |

| 21 | HeLa | 92.4 | CA XII |

Enzyme Inhibition

Anilinoquinazoline-based carboxylic acids, such as 8a–c, inhibited carbonic anhydrase isoforms IX and XII (Kᵢ = 8.3–12.7 nM), making them candidates for hypoxic tumors .

Structural Analogs and Comparative Analysis

Triazolo-Quinazoline Hybrids

5-Oxo-3-phenyl-4,5-dihydro triazolo[1,5-a]quinazoline-8-carboxylic acid (C₁₆H₁₀N₄O₃) incorporates a triazolo ring, enhancing DNA intercalation capacity . Its logP value of 2.1 suggests improved membrane permeability compared to the parent compound .

Pyrido-Quinazoline Derivatives

The 11-oxo-pyrido[2,1-b]quinazoline scaffold increases solubility (logS = -3.1) while maintaining affinity for IgE receptors .

Research Gaps and Future Directions

Despite advances, challenges persist:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume